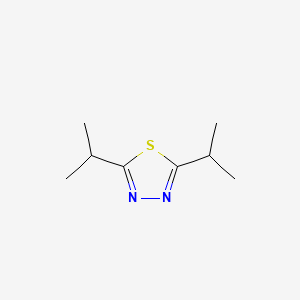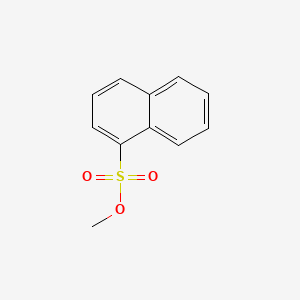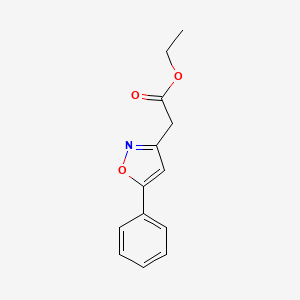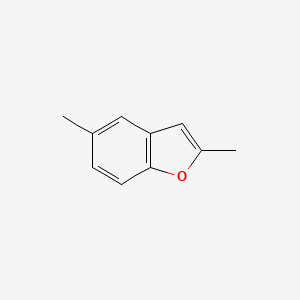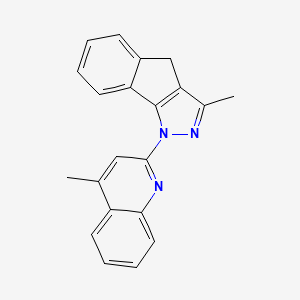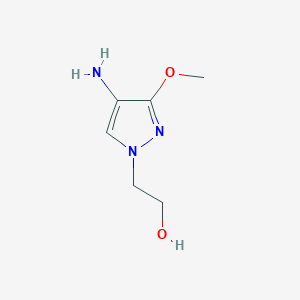
2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol typically involves the formation of the pyrazole ring followed by functionalization at specific positions. One common method involves the cyclocondensation of hydrazines with 1,3-diketones or their equivalents . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and may require catalysts or acidic conditions to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production .
化学反応の分析
Types of Reactions
2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrazine derivatives .
科学的研究の応用
2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting enzymes and receptors involved in various diseases.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
作用機序
The mechanism of action of 2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
類似化合物との比較
Similar Compounds
- 3-amino-1H-pyrazole
- 4-amino-1H-pyrazole
- 5-amino-1H-pyrazole
Uniqueness
2-(4-amino-3-methoxy-1H-pyrazol-1-yl)ethanol is unique due to the presence of both an amino group and a methoxy group on the pyrazole ring, which can influence its reactivity and biological activity.
特性
分子式 |
C6H11N3O2 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
2-(4-amino-3-methoxypyrazol-1-yl)ethanol |
InChI |
InChI=1S/C6H11N3O2/c1-11-6-5(7)4-9(8-6)2-3-10/h4,10H,2-3,7H2,1H3 |
InChIキー |
WPSBBRZTJMVTHW-UHFFFAOYSA-N |
正規SMILES |
COC1=NN(C=C1N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12900304.png)
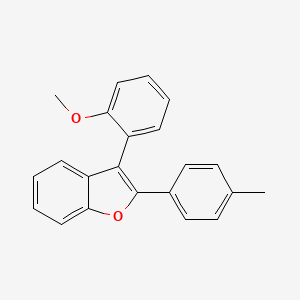
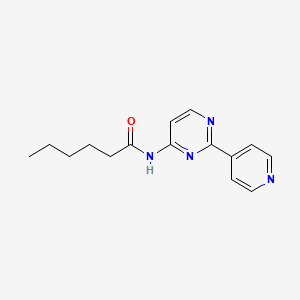
![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12900318.png)
![Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-](/img/structure/B12900330.png)

![1,2-Diazabicyclo[3.2.0]hept-3-ene](/img/structure/B12900342.png)
